8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine
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Overview
Description
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorenyl compounds. The reaction conditions may involve:
Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interacting with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Adenosine derivatives: Known for their roles in cellular signaling.
Purine analogs: Used in chemotherapy and antiviral treatments.
Fluorenyl compounds: Studied for their photophysical properties.
Uniqueness
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is unique due to its specific structural features, combining purine and fluorenyl moieties. This unique structure may confer distinct biological activities and chemical properties.
Properties
CAS No. |
86637-09-4 |
---|---|
Molecular Formula |
C25H24N6O4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-yl]-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H24N6O4/c1-13(33)30(16-6-7-18-15(9-16)8-14-4-2-3-5-17(14)18)25-29-22-23(26)27-12-28-24(22)31(25)21-10-19(34)20(11-32)35-21/h2-7,9,12,19-21,32,34H,8,10-11H2,1H3,(H2,26,27,28)/t19-,20+,21+/m0/s1 |
InChI Key |
BTUXSEPMAMXEIZ-PWRODBHTSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4[C@H]6C[C@@H]([C@H](O6)CO)O)N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4C6CC(C(O6)CO)O)N |
Origin of Product |
United States |
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